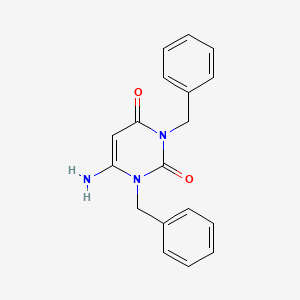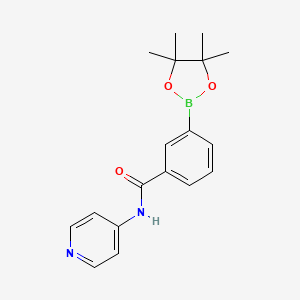
Bis(5-methylpyridin-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(5-methylpyridin-2-yl)methanone is an organic compound that belongs to the class of heterocyclic compounds It features two 5-methylpyridin-2-yl groups attached to a central methanone (carbonyl) group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(5-methylpyridin-2-yl)methanone typically involves the reaction of 5-methylpyridin-2-yl derivatives with a suitable carbonyl source. One common method is the condensation reaction between 5-methylpyridin-2-ylamine and formaldehyde under acidic conditions, followed by oxidation to form the methanone group . Another approach involves the use of microwave irradiation to facilitate the methylenation of 5-methylpyridin-2-yl derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize catalysts and optimized reaction conditions to achieve high yields and purity. The use of green chemistry principles, such as microwave-assisted synthesis, can enhance the efficiency and sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Bis(5-methylpyridin-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a methylene group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce methylene derivatives .
Applications De Recherche Scientifique
Bis(5-methylpyridin-2-yl)methanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of Bis(5-methylpyridin-2-yl)methanone involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and van der Waals interactions with these targets, leading to modulation of their activity. For example, it may inhibit enzyme activity by binding to the active site and preventing substrate access .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(benzimidazole)methanone: Similar in structure but contains benzimidazole rings instead of pyridine rings.
Bis(pyridin-2-yl)methanone: Lacks the methyl groups on the pyridine rings.
Bis(5-methylpyridin-2-yl)amine: Contains an amine group instead of a carbonyl group.
Uniqueness
Bis(5-methylpyridin-2-yl)methanone is unique due to the presence of methyl groups on the pyridine rings, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to molecular targets and improve its stability under various conditions .
Propriétés
Formule moléculaire |
C13H12N2O |
|---|---|
Poids moléculaire |
212.25 g/mol |
Nom IUPAC |
bis(5-methylpyridin-2-yl)methanone |
InChI |
InChI=1S/C13H12N2O/c1-9-3-5-11(14-7-9)13(16)12-6-4-10(2)8-15-12/h3-8H,1-2H3 |
Clé InChI |
CDOQQZGSBPNVKA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(C=C1)C(=O)C2=NC=C(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![N-(9,9-dimethyl-9H-fluoren-2-yl)-9,9'-spirobi[fluoren]-2-amine](/img/structure/B13991326.png)
